2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
CAS No.: 2344678-07-3
Cat. No.: VC5827753
Molecular Formula: C13H16ClNO
Molecular Weight: 237.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344678-07-3 |
|---|---|
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.73 |
| IUPAC Name | 2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H |
| Standard InChI Key | XPTBCOXWDNNIHG-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 2-(1-benzofuran-2-ylmethyl)pyrrolidine hydrochloride is C₁₂H₁₄ClNO, with a molecular weight of 223.70 g/mol . The compound consists of a benzofuran system (a fused benzene and furan ring) attached to a pyrrolidine (a five-membered amine ring) through a methylene group, protonated as a hydrochloride salt. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1439907-98-8 | |
| IUPAC Name | 2-(1-benzofuran-2-yl)pyrrolidine;hydrochloride | |
| SMILES | C1CC(NC1)C2=CC3=CC=CC=C3O2.Cl | |
| InChI Key | JRYXGSLLNMYPDV-UHFFFAOYSA-N |
The benzofuran moiety contributes aromaticity and planar rigidity, while the pyrrolidine ring introduces conformational flexibility and basicity due to its secondary amine .
Stereochemical and Conformational Analysis
The compound’s 3D conformation, as modeled in PubChem, shows that the benzofuran and pyrrolidine rings adopt a near-perpendicular orientation, minimizing steric hindrance . The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmacological applications .
Synthetic Methodologies
Benzofuran Core Synthesis
The benzofuran ring is typically synthesized via palladium-catalyzed cyclization, as described in recent methodologies. For example, aryl boronic acids react with 2-(2-formylphenoxy)acetonitriles in the presence of Pd(OAc)₂ and bipyridine (bpy) to yield substituted benzofurans in 58–94% yields . This method offers regioselectivity and functional group tolerance, making it suitable for generating the benzofuran precursor required for this compound .
Pyrrolidine Functionalization and Coupling
The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination. A reported strategy involves reacting iodinated dihydrobenzofuran derivatives with piperazine analogs under basic conditions (e.g., K₂CO₃ in tetrahydrofuran at 70°C) . Although this method targets piperazine-linked compounds, analogous approaches using pyrrolidine precursors could be adapted. For instance, treating 2-(iodomethyl)-2,3-dihydrobenzofuran with pyrrolidine in the presence of a base may yield the desired methylene-bridged structure .
Final Salt Formation
The free base of 2-(1-benzofuran-2-ylmethyl)pyrrolidine is protonated using hydrochloric acid, followed by purification via recrystallization or column chromatography . The final product from Enamine (UA) is reported at 95% purity, with characterization confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry .
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